molecular formula C25H25N5O2S B2420277 N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 957400-92-9

N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2420277
CAS No.: 957400-92-9
M. Wt: 459.57
InChI Key: DJYOLHNWBSQVHU-UHFFFAOYSA-N
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Description

N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research. It is built around a fused imidazo[1,2-c]quinazolin-3-one core, a structure noted in scientific literature for its association with a broad spectrum of pharmacological activities, including antimicrobial properties . This core structure is further functionalized with a 1H-indol-3-ylmethyl group at one position and a sulfanyl-linked acetamide group featuring a N,N-diethyl moiety at another. The indole scaffold is a prominent pharmacophore in many biologically active natural products and drugs, with derivatives like Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) being extensively studied for their potential anti-cancer activities via various cellular signaling pathways . The strategic incorporation of these distinct heterocyclic systems—the quinazolinone, the imidazole, and the indole—into a single molecule is designed to create a novel chemical entity for investigating multi-target therapeutic approaches. The presence of the sulfanyl ether bridge and the terminal acetamide group enhances the molecule's potential for diverse molecular interactions. This compound is supplied For Research Use Only and is intended for use in biochemical and pharmacological studies, including target identification, mechanism of action studies, and as a lead compound for the development of new therapeutic agents. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N,N-diethyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-3-29(4-2)22(31)15-33-25-28-20-12-8-6-10-18(20)23-27-21(24(32)30(23)25)13-16-14-26-19-11-7-5-9-17(16)19/h5-12,14,21,26H,3-4,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYOLHNWBSQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Nitrobenzaldehyde Derivatives

The synthesis begins with the cyclization of 2-nitrobenzaldehyde (8 ), ammonium acetate (9 ), and benzil (10 ) in glacial acetic acid under reflux. This yields 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole (11 ). Alternative routes employ benzene-1,2-diamine (20 ) with 2-nitrobenzaldehyde in ethanol to form 2-(2-nitrophenyl)-1H-benzo[d]imidazole (21 ).

Reaction Conditions:

  • Temperature: Reflux (≈110°C for acetic acid, ≈78°C for ethanol)
  • Catalyst: Glacial acetic acid or ethanol with catalytic HOAc
  • Duration: 6–12 hours

Reduction of Nitro to Amine

The nitro group in intermediates 11 and 21 is reduced using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol under hydrochloric acid catalysis. This produces 2-(2-aminophenyl)-4,5-diphenyl-1H-imidazole (12 ) and 2-(2-aminophenyl)-1H-benzo[d]imidazole (22 ).

Key Parameters:

  • Reducing Agent: SnCl₂·2H₂O
  • Solvent: Methanol
  • Temperature: Ambient (25°C)
  • Duration: 6 hours

Thiolation and Cyclization

Amine intermediates 12 and 22 undergo cyclization with carbon disulfide (13 ) in ethanol under reflux with potassium hydroxide (KOH), forming imidazo[1,2-c]quinazoline-5-thiols (14 , 23 ).

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, followed by intramolecular cyclization to form the thiolated quinazoline core.

Sulfanylacetamide Side Chain Formation

The N,N-diethylacetamide sulfanyl group is introduced via a two-step process.

Synthesis of 2-Chloro-N,N-diethylacetamide

2-Chloro-N,N-diethylacetamide is prepared by reacting chloroacetyl chloride with diethylamine in dichloromethane. This intermediate is critical for subsequent alkylation.

Reaction Scheme:
$$
\text{ClCH}2\text{COCl} + \text{HN(CH}2\text{CH}3\text{)}2 \rightarrow \text{ClCH}2\text{CON(CH}2\text{CH}3\text{)}2 + \text{HCl}
$$

Thiol-Alkylation Reaction

Imidazo[1,2-c]quinazoline-5-thiols (14 , 23 ) undergo SN2 alkylation with 2-chloro-N,N-diethylacetamide in DMF at 80°C for 12 hours, yielding the target sulfanylacetamide derivative.

Yield Considerations:

  • Excess alkylating agent (1.2–1.5 equivalents) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the chloroacetamide.

Final Alkylation and Purification

N-Alkylation of the Indole Nitrogen

To prevent unwanted side reactions, the indole nitrogen is protected (e.g., with a methyl group) prior to benzylation. Deprotection under acidic conditions (HCl/EtOH) restores the 1H-indole moiety.

Protection/Deprotection Strategy:

  • Methylation: Methyl iodide in DMF with NaH.
  • Deprotection: 6M HCl in ethanol under reflux.

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), and 3400 cm⁻¹ (N-H indole) confirm functional groups.
  • ¹H NMR (DMSO-d₆):
    • δ 8.2–7.1 (m, aromatic protons)
    • δ 4.5 (s, CH₂ indole)
    • δ 3.3–1.1 (q, CH₂CH₃ diethyl groups).

X-ray Crystallography

Single-crystal X-ray analysis (where available) validates the planar imidazo[1,2-c]quinazoline core and the spatial orientation of the indole and sulfanylacetamide groups.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Patent)
Cyclization HOAc, reflux Halogenation (Cl₂/Br₂)
Thiol Introduction KOH, CS₂ Thiol-amine coupling
Yield (Overall) 40–45% 35–38%
Purity (HPLC) >98% >95%

Key Findings:

  • Method A offers higher yields due to optimized SN2 conditions.
  • Method B’s halogenation route avoids nitro reduction but requires hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, while the imidazoquinazoline core may inhibit specific enzymes or proteins. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is unique due to its combination of an indole nucleus, an imidazoquinazoline core, and a thioacetamide group.

Biological Activity

N,N-Diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to an imidazoquinazoline scaffold, which is known for various pharmacological activities. The structural formula can be represented as follows:

C18H22N4SO\text{C}_{18}\text{H}_{22}\text{N}_4\text{S}\text{O}

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on imidazoquinazolines have shown them to inhibit the growth of cancer cell lines such as A549 (lung cancer) and others. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects against rapidly dividing cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Reference
11jA54912.44
3kS. aureus0.98

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar indole and imidazoquinazoline derivatives have been evaluated against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains, suggesting a promising avenue for antibiotic development .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (μg/mL)Reference
3kS. aureus ATCC 259233.90
3kS. aureus ATCC 43300 (MRSA)<1

Enzyme Inhibition

Another critical aspect of the biological activity of this compound involves its role as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for diabetes treatment. The inhibition studies revealed that certain derivatives could significantly reduce enzyme activity, with IC50 values considerably lower than standard treatments like acarbose .

The mechanisms underlying the biological activities of this compound likely involve:

  • Interference with Cellular Signaling : Compounds in this class may disrupt signaling pathways essential for cell proliferation and survival.
  • Enzyme Binding : The structural features allow binding to active sites of enzymes like α-glucosidase, altering their activity.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

In a study focusing on the synthesis and evaluation of imidazoquinazolines, several derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that modifications to the indole and quinazoline moieties could enhance biological activity significantly .

Another study highlighted the effectiveness of these compounds against MRSA strains, showcasing their potential as novel antibacterial agents in light of rising antibiotic resistance .

Q & A

Q. How is the compound’s stability under physiological conditions (pH, temperature) evaluated?

  • Protocols:
  • pH Stability: Incubate in buffers (pH 1.2-7.4) and monitor degradation via HPLC .
  • Thermal Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .
  • Light Sensitivity: Expose to UV-Vis light and assess photodegradation products .

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